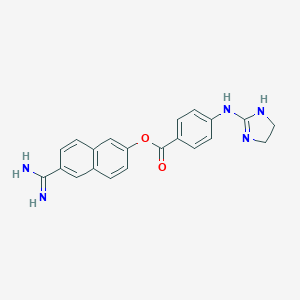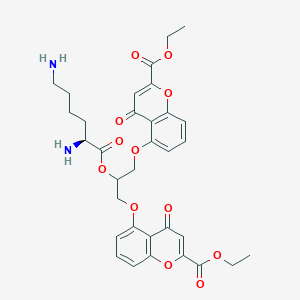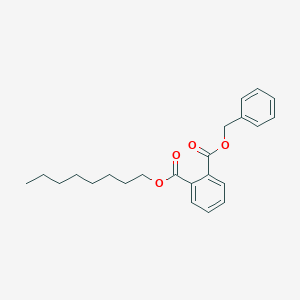![molecular formula C11H15FN2O4 B035272 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione CAS No. 110864-91-0](/img/structure/B35272.png)
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione, also known as 2-Deoxy-2-fluoro-D-ribose (FDR), is a fluorinated nucleoside analog. It has been studied for its potential use in cancer treatment, as well as in other areas of scientific research.
作用機序
FDR works by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the amount of deoxyribonucleotides available for DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
FDR has been shown to have anticancer effects in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
実験室実験の利点と制限
One advantage of using FDR in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, FDR is highly unstable and can be difficult to work with in a laboratory setting.
将来の方向性
There are several potential future directions for research involving FDR. One area of interest is the development of more stable analogs of FDR that can be used more easily in laboratory settings. Another area of interest is the use of FDR in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying FDR's anticancer effects and to identify potential biomarkers for predicting patient response to FDR treatment.
合成法
Several methods have been developed for the synthesis of FDR. One such method involves the reaction of 2-deoxy-D-ribose with hydrogen fluoride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-deoxy-2,2-difluoro-D-ribose with sodium hydroxide, followed by reduction with lithium aluminum hydride.
科学的研究の応用
FDR has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in imaging techniques, such as positron emission tomography (PET) imaging.
特性
CAS番号 |
110864-91-0 |
|---|---|
製品名 |
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
分子式 |
C11H15FN2O4 |
分子量 |
258.25 g/mol |
IUPAC名 |
1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-5-3-14(11(18)13-10(5)17)7-2-6(4-15)9(16)8(7)12/h3,6-9,15-16H,2,4H2,1H3,(H,13,17,18) |
InChIキー |
NAPFCOTWNFYETB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
同義語 |
1-((1,2,3,4)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methyl-2,4-(1H,3H)-pyrimidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)







![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)


